cis-3-Methylpiperidine-2-carboxylic acid hcl
Overview
Description
Cis-3-Methylpiperidine-2-carboxylic acid hcl is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cis-3-Methylpiperidine-2-carboxylic acid hydrochloride (also known as cis-3-Methylpiperidine-2-carboxylic acid HCl) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from recent studies and reviews.
Chemical Structure and Properties
This compound is a derivative of piperidine, characterized by a methyl group at the 3-position and a carboxylic acid functional group at the 2-position. The hydrochloride form enhances its solubility in water, making it more amenable for biological assays.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of piperidine derivatives. For example, compounds structurally related to cis-3-methylpiperidine have shown cytotoxic effects against various cancer cell lines. One study demonstrated that certain piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity . The mechanism involves the modulation of cellular pathways associated with cancer progression, including the inhibition of specific metalloenzymes like carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Neuroprotective Effects
Cis-3-Methylpiperidine derivatives have also been investigated for their neuroprotective properties. Research indicates that these compounds may interact with muscarinic acetylcholine receptors (mAChRs), particularly M3R, which is involved in cognitive functions and neuroprotection. Activation of these receptors has been linked to enhanced neuronal survival and reduced apoptosis in neurodegenerative models .
Anti-inflammatory Activity
The anti-inflammatory potential of cis-3-methylpiperidine derivatives has been explored, with findings suggesting that they can inhibit pro-inflammatory cytokine production. This property is crucial for developing therapies for chronic inflammatory diseases . The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in therapeutic applications.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity against FaDu cells compared to bleomycin. |
Study B | Neuroprotection | Showed interaction with M3R leading to reduced apoptosis in neuronal cells. |
Study C | Anti-inflammatory Effects | Inhibited production of pro-inflammatory cytokines in vitro. |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promise in inhibiting carbonic anhydrases, which play a significant role in tumor growth.
- Receptor Modulation : Its interaction with mAChRs suggests potential applications in treating neurodegenerative diseases.
- Cytokine Regulation : The ability to modulate inflammatory responses highlights its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
(2S,3R)-3-methylpiperidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDPTHZAEZSISM-IBTYICNHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.